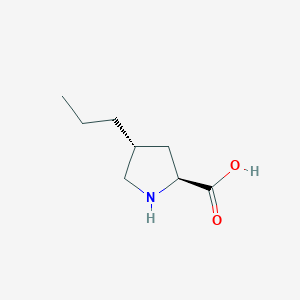

(4R)-4-丙基-L-脯氨酸

描述

“(4R)-4-Propyl-L-proline” is an unusual amino acid . It is incorporated in the structure of the clinically used lincosamide antibiotic lincomycin . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .

Synthesis Analysis

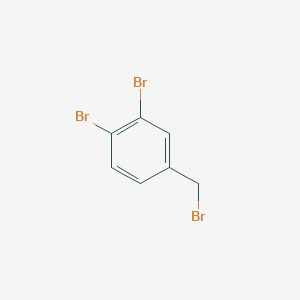

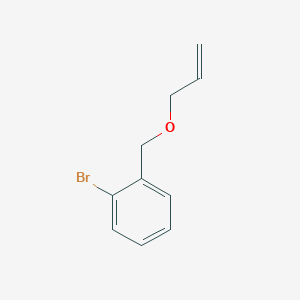

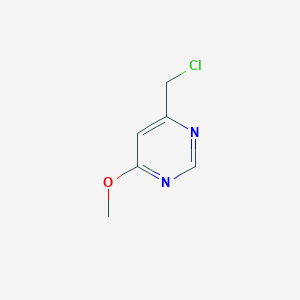

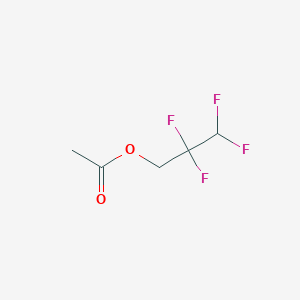

“(2S,4R)-4-Propyl-L-proline” was prepared by alkylation of protected L-pyroglutamic acid using allyl bromide, followed by a two-step reduction of the resulting amide to yield protected 4-allyl-L-proline .Molecular Structure Analysis

The molecular structure of “(4R)-4-Propyl-L-proline” is adapted to accommodate a rare PPL precursor . When compared with L-proline specific ones, several large amino acid residues were replaced by smaller ones opening a channel which allowed the alkyl side chain of PPL to be accommodated .Chemical Reactions Analysis

The chemical reaction of “(4R)-4-Propyl-L-proline” involves the standalone adenylation domains strictly preferring their own natural substrate, PPL or L-proline . The substrate binding pocket rearrangement also allowed LmbC to effectively adenylate 4-butyl-L-proline and 4-pentyl-L-proline, substrates with even longer alkyl side chains, producing more potent lincosamides .科学研究应用

1. 蛋白质折叠和结构中的作用

(4R)-4-丙基-L-脯氨酸和其他L-脯氨酸类似物在蛋白质折叠和结构中起着至关重要的作用。它们对于理解原核和真核细胞中的细胞代谢和大分子合成至关重要。这些类似物对基础研究非常有价值,并且在工业应用中具有重要意义,例如在过度产生L-脯氨酸的微生物中。它们还显示出在调整肽(Bach & Takagi, 2013)的生物、制药或物理化学性质方面具有潜力。

2. 肽合成中的应用

(4R)-4-丙基-L-脯氨酸被用于“脯氨酸编辑”,这是一种合成具有改性脯氨酸残基的肽的方法。这个过程允许生产各种4-取代脯氨酸氨基酸,从而创造具有独特性质的肽,为生物化学和制药(Pandey et al., 2013)的潜在应用提供可能性。

3. 在林可霉素类抗生素合成中的参与

(4R)-4-丙基-L-脯氨酸被纳入临床使用的林可霉素类抗生素的结构中。其独特性质使得更强效的林可霉素类抗生素得以创造,突显了它在抗生素合成中的重要性(Kadlcik et al., 2013)。

4. 微生物生产和基因克隆

对微生物脯氨酸4-羟化酶的研究是工业环境中生物转化过程的关键。这包括与这些酶相关的基因的克隆,以增强生产(Shibasaki et al., 1999)。

5. 在肽化学中的结构影响

(4R)-4-丙基-L-脯氨酸衍生物在肽中显著影响β-转变结构。它们可以控制环状扭曲倾向,从而影响肽的构象,这在肽化学和生物信息学中至关重要(Koivisto et al., 2010)。

6. 在合成生物学中的探索

在合成生物学中,像(4R)-4-丙基-L-脯氨酸这样的脯氨酸残基被用于调节蛋白质的折叠和稳定性。它们特有的性质使得设计具有增强特性的蛋白质和细胞结构相比其天然形式(Steiner et al., 2008)成为可能。

7. 在蛋白质稳定性研究中的应用

通过用(4R)-4-丙基-L-脯氨酸等衍生物替代脯氨酸,可以调节蛋白质如色氨酸笼小蛋白的稳定性。这种替代影响蛋白质的主链构象和热稳定性,为蛋白质工程提供了见解(Naduthambi & Zondlo, 2006)。

8. 在异质有机催化中的应用

(4R)-4-丙基-L-脯氨酸被用于制备锆磷酸盐支持的L-脯氨酸催化剂。这些催化剂在不对称醛醇加成反应中非常有效,并展示了脯氨酸衍生物在有机催化中的多样应用(Calogero et al., 2011; Angeloni et al., 2014)。

作用机制

The mechanism of action of “(4R)-4-Propyl-L-proline” involves the adaptation of an L-Proline Adenylation Domain to use 4-Propyl-L-Proline in the evolution of Lincosamide Biosynthesis . A shift of LmbC substrate specificity is an integral part of biosynthetic pathway adaptation to the PPL acquisition .

未来方向

属性

IUPAC Name |

(2S,4R)-4-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHUOKOFSXEEAW-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558776 | |

| Record name | (4R)-4-Propyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31101-27-6 | |

| Record name | (4R)-4-Propyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

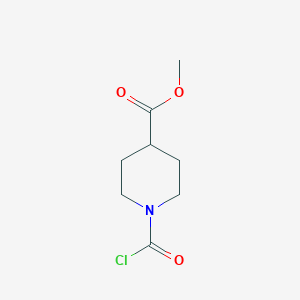

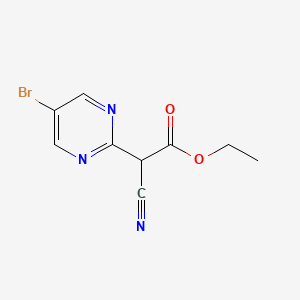

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

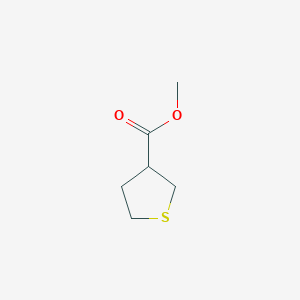

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)